molecular formula C7H5N3O2 B1323160 [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1043903-19-0

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1323160
CAS No.: 1043903-19-0
M. Wt: 163.13 g/mol
InChI Key: YYUHEGMACRELPY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . Additionally, this compound interacts with the retinoic acid-related orphan receptor gamma t (RORγt) as an inverse agonist, influencing immune responses . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, thereby regulating cell cycle-related and apoptosis-related proteins . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound also influences gene expression by modulating transcription factors and other regulatory proteins. For example, its interaction with RORγt results in the suppression of pro-inflammatory cytokine production, which is crucial for immune regulation . These molecular mechanisms underscore the compound’s potential in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and signaling pathways, leading to prolonged therapeutic benefits

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may retain or alter its biological activity . The effects on metabolic flux and metabolite levels are important considerations for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins may sequester this compound in specific cellular compartments, influencing its distribution and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . The precise subcellular localization of this compound can significantly impact its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under atmospheric conditions. For example, the reaction between 2-aminopyridine and nitriles in the presence of a Cu-Zn/Al-Ti catalyst system under atmospheric air has been reported .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for drug development and other scientific research applications .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUHEGMACRELPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634153
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043903-19-0
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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